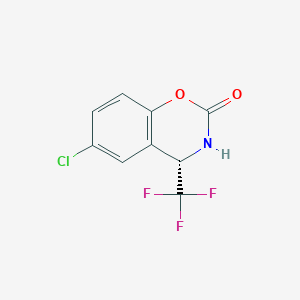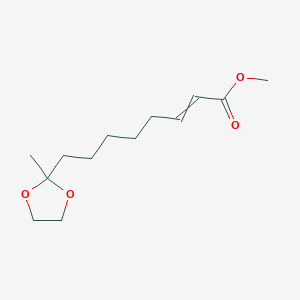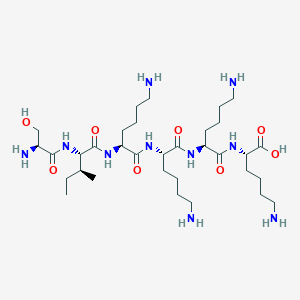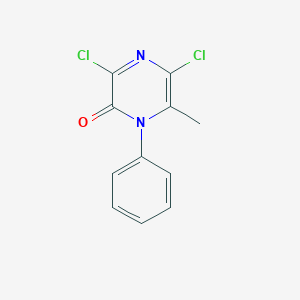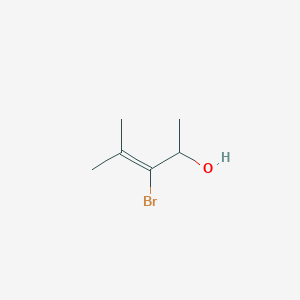
3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal typically involves the condensation of an appropriate aldehyde with a quinoline derivative. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone or another aldehyde in the presence of a base to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to form an α,β-unsaturated aldehyde.
Mannich Reaction: This reaction involves the condensation of an aldehyde, an amine, and a ketone to form a β-amino carbonyl compound, which can be further modified to obtain the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials, dyes, or other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways, gene expression, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Quinazoline: Another nitrogen-containing heterocycle with various applications.
Uniqueness
3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Número CAS |
185303-49-5 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-(3,4-dihydro-2H-quinolin-1-yl)prop-2-enal |
InChI |
InChI=1S/C12H13NO/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10H,3,6,8H2 |
Clave InChI |
DGPOXQMNRDJDHL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)
![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
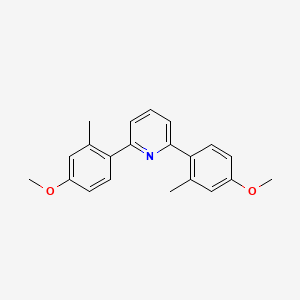

![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
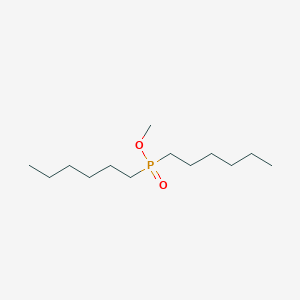
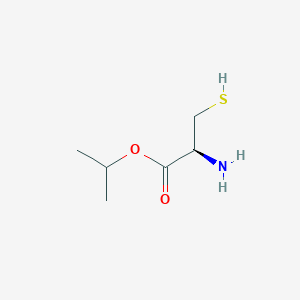
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
